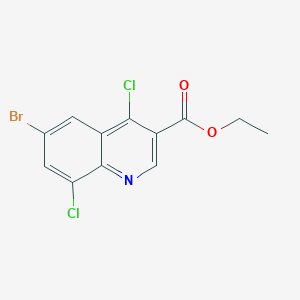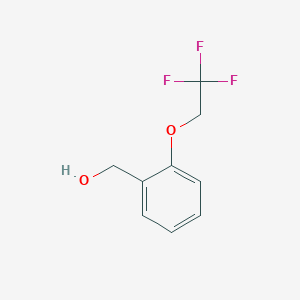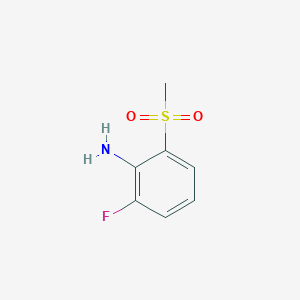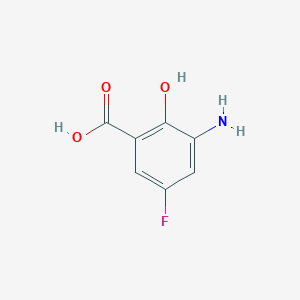![molecular formula C14H11ClF3NO3 B3039425 2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride CAS No. 1050509-36-8](/img/structure/B3039425.png)
2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions with formaldehyde, aniline, and various substituents. For example, the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine involves the reaction of phenol, aniline, and formaldehyde, with N-hydroxymethyl aniline as a key intermediate . Similarly, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline starts with 3,4-dichloronitrobenzene, followed by high-pressure hydrolysis and reduction, and then an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of 2-chloro-5-(trifluoromethyl) aniline was elucidated using IR spectra and NMR . These techniques could be used to analyze the molecular structure of "2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride" to confirm its identity and purity.
Chemical Reactions Analysis
The reactivity of aniline derivatives can be influenced by substituents on the aniline moiety. For example, chloro and methyl derivatives of N-[4-(4-substituted benzoyloxy)benzylidene]anilines show varying effects on the nematic-isotropic transition temperature, indicating that substituents can significantly affect the chemical behavior of these compounds . This suggests that the trifluoromethyl and benzo[d][1,3]dioxol-5-yloxy groups in the compound of interest could also influence its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be quite diverse. The vibrational spectra of 2-chloro-5-(trifluoromethyl) aniline have been studied, and the influence of the chlorine substituent on the vibrational wavenumbers was discussed . This analysis provides insights into the functional groups present and their interactions. The compound "2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride" would likely exhibit unique vibrational characteristics due to its distinct substituents, which could be studied using similar methods.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Pesticide Development
The compound 2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride has been explored in the synthesis of novel pesticides. A study detailed the synthetic process leading to Bistrifluron, a compound showing potent growth-retarding activity against pests. This process involved multiple steps, including nitration, reduction, chlorination, and finally, the reaction with 2,6-difluorobenzoyl isocyanate, resulting in a high yield of 93.5%. This methodology demonstrates the compound's utility in developing effective agrochemicals (Liu An-chan, 2015).
Contributions to Organic Synthesis Techniques
In organic synthesis, the compound has been identified as a valuable monodentate transient directing group (MonoTDG) in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This approach utilizes N-Tosyloxyphthalimide as an azide-free amidation reagent, achieving high efficiency and broad functional group tolerance. The resultant amidated products serve as precursors for the synthesis of quinazoline and fused isoindolinone scaffolds, highlighting the compound's role in facilitating diverse organic transformations (Yong Wu et al., 2021).
Anticonvulsant Activity Exploration
Research has also delved into the anticonvulsant potential of derivatives of this compound. Specifically, (benzo[1,3]dioxol-5-yloxy)-N′-(4-substituted benzylidene)acetohydrazide derivatives were synthesized and evaluated for their anticonvulsant efficacy. One derivative, in particular, demonstrated potent activity in the MES seizure test without inducing neurotoxicity, suggesting a potential mechanism of action through the augmentation of GABAergic activity (S. Singh & Laxmi Tripathi, 2019).
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-5-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3.ClH/c15-14(16,17)8-1-3-11(10(18)5-8)21-9-2-4-12-13(6-9)20-7-19-12;/h1-6H,7,18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJAYGGBLPUNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




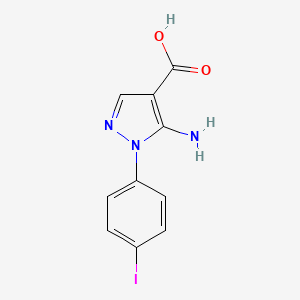
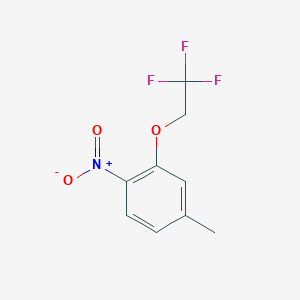
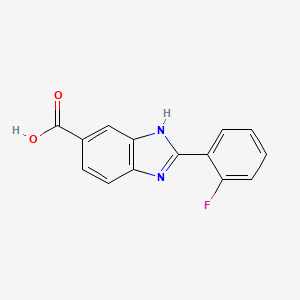
![1-[(3-Chlorophenyl)sulfonyl]acetone](/img/structure/B3039351.png)
![1-(Trifluoromethoxy)-4-[4-(trifluoromethoxy)benzyl]benzene](/img/structure/B3039352.png)
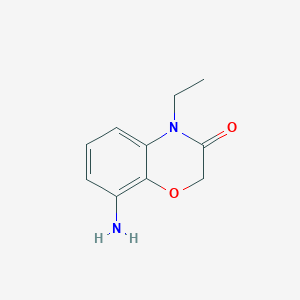
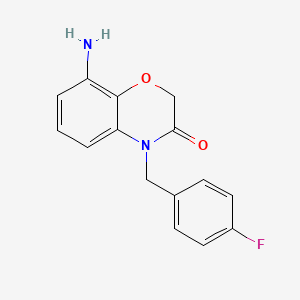

![3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole](/img/structure/B3039358.png)
